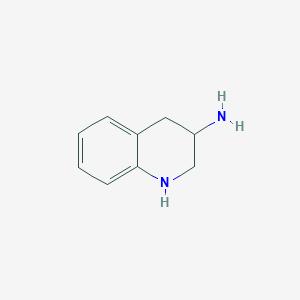

1,2,3,4-Tetrahydroquinolin-3-amine

Description

Structure

2D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSQFLMMNVFTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398818 | |

| Record name | 1,2,3,4-tetrahydroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40615-02-9 | |

| Record name | 1,2,3,4-tetrahydroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Novel 1,2,3,4-Tetrahydroquinolin-3-amine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining novel 1,2,3,4-tetrahydroquinolin-3-amine derivatives. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the tetrahydroquinoline scaffold in a wide array of biologically active molecules.[1][2] This document details key synthetic methodologies, presents quantitative data for analogous reactions, and provides experimental protocols to serve as a practical resource for researchers in the field of drug discovery and organic synthesis.

Introduction

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of an amine functionality at the 3-position of this scaffold opens up new avenues for creating diverse chemical libraries for drug discovery programs. These derivatives are of particular interest for their potential interactions with various biological targets. This guide will explore the primary synthetic routes for accessing the this compound backbone, with a focus on practical and efficient methodologies.

Key Synthetic Strategies

The synthesis of this compound derivatives can be broadly approached through two main strategies:

-

Construction of the tetrahydroquinoline ring with a pre-installed nitrogen-containing functional group at the C3 position. This often involves domino or multicomponent reactions where one of the starting materials bears a nitro or other functionalities that can be readily converted to an amine.

-

Functionalization of a pre-formed tetrahydroquinoline or quinoline scaffold. This involves the introduction of an amine group or its precursor at the 3-position of the heterocyclic system.

This guide will focus on two of the most promising and versatile methods: the reduction of a 3-nitro-substituted precursor and the reductive amination of a 1,2,3,4-tetrahydroquinolin-3-one.

Synthesis via Reduction of 3-Nitro-1,2,3,4-tetrahydroquinoline

A reliable method for the synthesis of 3-amino-substituted tetrahydroquinolines involves the reduction of a corresponding 3-nitro derivative. This approach benefits from the availability of various methods for the synthesis of nitro-substituted quinolines and tetrahydroquinolines. The general workflow for this approach is outlined below.

Figure 1: General workflow for the synthesis of this compound via reduction of a 3-nitroquinoline precursor.

The synthesis of the key 3-nitro-1,2,3,4-tetrahydroquinoline intermediate can be achieved through methods such as the three-component imino Diels-Alder reaction.[3] Subsequent reduction of the nitro group is a well-established transformation that can be accomplished using various reagents.

Quantitative Data for Analogous Reductions

While specific data for the reduction of 3-nitro-1,2,3,4-tetrahydroquinoline is not abundantly available in the searched literature, the reduction of nitro groups in similar heterocyclic systems is a high-yielding transformation. The following table summarizes typical conditions and yields for the reduction of nitroarenes and the hydrogenation of quinolines.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Nitroarylketones | 5% Pd/C, H₂ | Tetrahydroquinolines | 93-98 | [1] |

| 2-Nitrochalcones | Catalytic Hydrogenation | Tetrahydroquinolines | 65-90 | [1] |

| Quinolines | H₂, Isopropanol, Ni-based catalyst | 1,2,3,4-Tetrahydroquinolines | High | [4][5] |

| Quinolines | Borane-ammonia, RuCl₃·xH₂O | 1,2,3,4-Tetrahydroquinolines | Very Good | [6] |

Experimental Protocol: Catalytic Hydrogenation of 3-Nitroquinoline

This protocol is a general procedure that may require optimization for specific substrates and scales.

-

Preparation of the Catalyst Slurry: In a flask, a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) is suspended in a suitable solvent such as ethanol or ethyl acetate.

-

Addition of Substrate: To the catalyst slurry, 3-nitroquinoline (1.0 eq) is added.

-

Hydrogenation: The flask is connected to a hydrogen source (balloon or hydrogenation apparatus) and the mixture is stirred vigorously at room temperature under a hydrogen atmosphere.

-

Monitoring the Reaction: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This initial step reduces the quinoline ring to the tetrahydroquinoline.

-

Continued Reduction: For the subsequent reduction of the nitro group, the reaction may be continued under the same conditions, potentially with the addition of a fresh catalyst or an increase in hydrogen pressure, to afford 3-amino-1,2,3,4-tetrahydroquinoline.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired product.

Synthesis via Reductive Amination of 1,2,3,4-Tetrahydroquinolin-3-one

An alternative and highly versatile approach is the reductive amination of a 1,2,3,4-tetrahydroquinolin-3-one intermediate. This method allows for the introduction of a wide variety of primary and secondary amines at the 3-position, leading to a diverse range of derivatives.

Figure 2: General workflow for the synthesis of N-substituted this compound derivatives via reductive amination.

The key starting material, 1,2,3,4-tetrahydroquinolin-3-one, can be synthesized through various methods, including the cyclization of appropriate precursors. The subsequent reductive amination is a robust reaction that proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.[7]

Quantitative Data for Reductive Amination Reactions

Reductive amination is a widely used and generally high-yielding reaction. The table below provides examples of yields for the reductive amination of various ketones.

| Ketone/Aldehyde | Amine | Reducing Agent | Product | Yield (%) | Reference |

| Various Aldehydes/Ketones | Primary/Secondary Amines | NaBH₃CN | N-Substituted Amines | Good to Excellent | [7] |

| Various Aldehydes/Ketones | Primary/Secondary Amines | NaBH(OAc)₃ | N-Substituted Amines | Good to Excellent | [7] |

| 2-Nitroarylketones (domino) | - (intramolecular) | 5% Pd/C, H₂ | Tetrahydroquinolines | 93-98 | [1] |

Experimental Protocol: Reductive Amination of 1,2,3,4-Tetrahydroquinolin-3-one

This is a general one-pot procedure that can be adapted for different amines and reducing agents.

-

Reaction Setup: To a solution of 1,2,3,4-tetrahydroquinolin-3-one (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added the desired primary or secondary amine (1.0-1.2 eq).

-

Imine Formation: The mixture is stirred at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation. The reaction is monitored by TLC or LC-MS for the disappearance of the ketone.

-

Reduction: Once imine formation is complete or has reached equilibrium, a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise.[7]

-

Reaction Monitoring: The reaction is stirred at room temperature until the imine intermediate is fully consumed, as monitored by TLC or LC-MS.

-

Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted this compound derivative.

Conclusion

The synthesis of novel this compound derivatives is an important endeavor in the field of medicinal chemistry. The two primary strategies detailed in this guide, namely the reduction of 3-nitro precursors and the reductive amination of 3-keto analogues, offer versatile and efficient pathways to these valuable compounds. The provided experimental protocols and quantitative data for analogous systems serve as a solid foundation for researchers to develop and optimize the synthesis of their specific target molecules. Further exploration of multicomponent and domino reactions may also lead to even more efficient and atom-economical syntheses of this promising class of compounds.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-tetrahydroquinolin-3-amine is a heterocyclic amine containing the tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry. A comprehensive understanding of its physicochemical properties is fundamental for its application in drug design and development, influencing its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a summary of the available computed physicochemical data for this compound and presents detailed experimental protocols for the determination of its key properties, including acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility. Due to a lack of available experimental data in the current literature for this compound, this guide also includes experimental data for the parent compound, 1,2,3,4-tetrahydroquinoline, and its isomer, 1,2,3,4-tetrahydroisoquinoline, for comparative context.

Introduction

The 1,2,3,4-tetrahydroquinoline ring system is a common motif in a wide array of biologically active compounds and natural products. The introduction of an amine group at the 3-position, as in this compound, offers a key site for molecular interactions and further chemical modification. The physicochemical properties of this compound, such as its basicity (pKa), lipophilicity (logP), and solubility, are critical parameters that dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for target engagement. This document serves as a resource for researchers by consolidating the known computational data and providing detailed methodologies for the experimental determination of these essential properties.

Physicochemical Data

Quantitative Data for this compound

The following table summarizes the computed physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | PubChem[1] |

| Molecular Weight | 148.20 g/mol | PubChem[1] |

| XLogP3-AA (logP) | 1.1 | PubChem[1] |

Quantitative Data for Related Compounds (for comparison)

For contextual understanding, the experimental physicochemical properties of the parent compound, 1,2,3,4-tetrahydroquinoline, and its structural isomer, 1,2,3,4-tetrahydroisoquinoline, are presented below. It is crucial to note that these values are not representative of this compound and should be used for comparative purposes only.

Table 1: Experimental Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline

| Property | Value | Source |

| Melting Point | 9-14 °C | ChemicalBook[2][3] |

| Boiling Point | 249 °C (lit.); 113-117 °C/10 mmHg (lit.) | ChemicalBook[2][3] |

| Density | 1.061 g/mL at 25 °C | ChemicalBook[2][3] |

| Water Solubility | <1 g/L (20 °C) | Guidechem[4] |

| pKa | 5.09 ± 0.20 (Predicted) | Guidechem[4] |

Table 2: Experimental Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinoline

| Property | Value | Source |

| Melting Point | -30 °C (lit.) | ChemicalBook[5] |

| Boiling Point | 232-233 °C (lit.) | ChemicalBook[5] |

| Density | 1.064 g/mL at 25 °C | ChemicalBook[5] |

| Water Solubility | 20 g/L at 20 °C | ChemicalBook[5] |

| pKa | 9.66 ± 0.20 (Predicted) | ChemicalBook[5] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the core physicochemical properties of this compound.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa of the amine functional groups in this compound can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

-

Sample Preparation: Prepare a 1 mM solution of this compound in deionized water. To ensure complete dissolution, a co-solvent such as methanol may be used (e.g., 1:9 methanol-water v/v).[7]

-

Initial pH Adjustment: Acidify the sample solution to a pH of approximately 1.8-2.0 using a standard solution of 0.1 M HCl.[6][9]

-

Titration: Titrate the acidified sample solution with a standardized 0.1 M NaOH solution. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the solution to reach equilibrium.

-

Data Analysis: Plot the pH of the solution against the volume of NaOH added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point, where 50% of the amine has been neutralized. For a compound with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

-

Ionic Strength: Maintain a constant ionic strength throughout the titration by adding a background electrolyte, such as 0.15 M KCl.[6][9]

-

Replication: Perform the titration in triplicate to ensure the reproducibility of the results.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The logP value, a measure of a compound's lipophilicity, is determined by measuring its distribution between two immiscible phases, typically n-octanol and water.

Methodology [11][12][13][14][15]

-

Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer of pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[13][14]

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the pre-saturated n-octanol.

-

Equilibration: Stopper the flask and shake it vigorously for a set period (e.g., 2 hours) to allow for the partitioning of the compound between the two phases.[12] Subsequently, allow the phases to separate completely, which may require centrifugation.

-

Concentration Measurement: Carefully separate the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

-

Replication: Perform the experiment in triplicate to ensure accuracy.

Determination of Aqueous Solubility by Shake-Flask Method

Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is a common technique for its determination.

Methodology [16][17][18][19][20]

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[17]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. The separation of the solid from the saturated solution can be facilitated by centrifugation or filtration.

-

Concentration Measurement: Carefully withdraw an aliquot of the clear supernatant (the saturated solution). Determine the concentration of the dissolved compound in the aliquot using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

Data Reporting: The measured concentration represents the aqueous solubility of the compound at the specified temperature and pH.

-

Replication: Conduct the experiment in triplicate for reliable results.

Conclusion

This technical guide has summarized the available computed physicochemical data for this compound and provided detailed, standardized protocols for the experimental determination of its pKa, logP, and aqueous solubility. While experimental values for this specific compound are currently lacking in the public domain, the methodologies outlined herein provide a clear path for researchers to generate this critical data. A thorough understanding and experimental validation of these physicochemical properties are indispensable for advancing the development of this compound and its derivatives as potential therapeutic agents. The provided data for related compounds serves as a useful, albeit indirect, reference point for these future experimental investigations.

References

- 1. This compound | C9H12N2 | CID 4055118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydroquinoline CAS#: 635-46-1 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. mdpi.com [mdpi.com]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. enamine.net [enamine.net]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 20. downloads.regulations.gov [downloads.regulations.gov]

Spectroscopic Analysis of 1,2,3,4-Tetrahydroquinolin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,2,3,4-tetrahydroquinolin-3-amine. Due to the limited availability of published experimental data for this specific compound, this document focuses on the predicted spectroscopic characteristics, drawing upon data from the parent molecule, 1,2,3,4-tetrahydroquinoline, and general principles of spectroscopic interpretation. This guide is intended to serve as a valuable resource for the characterization and analysis of this and structurally related compounds.

Introduction

1,2,3,4-Tetrahydroquinoline and its derivatives are important structural motifs in a wide range of biologically active compounds and natural products. The introduction of an amino group at the 3-position of the tetrahydroquinoline core can significantly influence its chemical properties and biological activity, making its detailed structural elucidation crucial for research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for the unambiguous identification and characterization of such molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known data for 1,2,3,4-tetrahydroquinoline and the expected influence of the 3-amino substituent.

¹H NMR Spectroscopy

The presence of the amino group at the C3 position is expected to cause a downfield shift of the proton at this position and influence the chemical shifts of the adjacent methylene protons at C2 and C4.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-aromatic | 6.4 - 7.0 | Multiplet | - |

| NH (amine) | Broad singlet | - | - |

| H-3 | ~3.0 - 3.5 | Multiplet | - |

| H-2, H-4 | ~2.7 - 3.3 | Multiplets | - |

| NH (ring) | Broad singlet | - | - |

¹³C NMR Spectroscopy

The carbon atom bearing the amino group (C3) is expected to have a chemical shift in the range of 40-50 ppm. The chemical shifts of the adjacent carbons (C2 and C4) will also be affected.

| Carbon | Predicted Chemical Shift (ppm) |

| C-aromatic | 114 - 145 |

| C-3 | 40 - 50 |

| C-2, C-4 | 20 - 40 |

| C-4a, C-8a | 120 - 145 |

Mass Spectrometry

The molecular ion peak [M]⁺ in the mass spectrum is predicted to be at m/z 148, corresponding to the molecular weight of this compound (C₉H₁₂N₂).

| Technique | Predicted m/z Values |

| Electron Ionization (EI) | 148 [M]⁺, and characteristic fragment ions. |

FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H and C-N bonds of the amino group, in addition to the vibrations of the tetrahydroquinoline core.

| Functional Group | Predicted Absorption Frequency (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 (two bands for primary amine) |

| N-H bend (amine) | 1590 - 1650 |

| C-N stretch (amine) | 1020 - 1250 |

| N-H stretch (ring) | ~3400 |

| C-H stretch (arom.) | 3000 - 3100 |

| C-H stretch (aliph.) | 2850 - 2960 |

| C=C stretch (arom.) | 1450 - 1600 |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra using standard pulse sequences. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for complete structural assignment.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) can be used.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and fragment ions.

FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates the logical relationship between the different spectroscopic data in determining the structure of this compound.

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,3,4-tetrahydroquinolin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, and plausible synthetic routes. Emphasis is placed on the importance of the tetrahydroquinoline scaffold in drug discovery, supported by a review of the general biological significance of this class of compounds. While specific experimental data for this compound on certain properties are not widely available in the reviewed literature, this guide compiles the existing information and provides context through data on the parent compound, 1,2,3,4-tetrahydroquinoline.

Chemical Identity and Properties

This compound is a derivative of quinoline, belonging to the class of tetrahydroquinolines. Its core structure is a bicyclic system where a benzene ring is fused to a fully saturated six-membered nitrogen-containing ring. The amine substituent at the 3-position is a key feature influencing its chemical reactivity and potential biological activity.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 40615-02-9 | |

| Molecular Formula | C₉H₁₂N₂ | |

| Molecular Weight | 148.20 g/mol | |

| Solubility | 5.26 mg/mL | |

| XLogP3 | 1.1 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 148.100048 g/mol | |

| Topological Polar Surface Area | 38.1 Ų |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a plausible and commonly employed synthetic strategy involves the reduction of a corresponding nitro-substituted precursor. This approach is well-documented for the synthesis of various substituted tetrahydroquinolines.

A potential synthetic pathway is the reduction of 3-nitro-1,2,3,4-tetrahydroquinoline. The general steps for such a transformation are outlined below.

The Elusive 1,2,3,4-Tetrahydroquinolin-3-amine Scaffold: A Review of Related Biologically Active Tetrahydroquinolines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,3,4-tetrahydroquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. While extensive research has been conducted on various substituted tetrahydroquinolines, a comprehensive biological and pharmacological profile of the specific 1,2,3,4-tetrahydroquinolin-3-amine scaffold remains largely uncharted in publicly accessible scientific literature. This guide aims to provide an in-depth overview of the known biological activities of the broader tetrahydroquinoline and the closely related tetrahydroisoquinoline classes of compounds, offering valuable insights that may inform future research into the 3-amino substituted variant. We will explore known synthesis methodologies, summarize quantitative biological data for related structures, and present relevant signaling pathways and experimental workflows.

Introduction to the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline ring system is a bicyclic heterocyclic motif that is a core component of many natural products and synthetic molecules with a wide array of pharmacological properties.[1] Its rigid, three-dimensional structure makes it an attractive scaffold for the design of compounds that can interact with high specificity with biological targets. Derivatives of tetrahydroquinoline have been reported to exhibit a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects.[1][2]

Synthesis Strategies for the Tetrahydroquinoline Core

The construction of the tetrahydroquinoline skeleton can be achieved through various synthetic routes. A common and effective method involves domino reactions, which allow for the formation of multiple bonds in a single operation, often leading to high efficiency and atom economy.[3] One such strategy is the reduction-reductive amination of 2-nitroarylketones and aldehydes.

Experimental Protocol: Reductive Cyclization for Tetrahydroquinoline Synthesis[3]

Objective: To synthesize 1,2,3,4-tetrahydroquinoline derivatives from 2-nitroarylketones.

Materials:

-

2-nitroarylketone (1 equivalent)

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Ethanol (solvent)

-

High-pressure hydrogenation apparatus

Procedure:

-

A solution of the 2-nitroarylketone in ethanol is placed in a high-pressure hydrogenation vessel.

-

A catalytic amount of 5% Pd/C is added to the solution.

-

The vessel is sealed and purged with hydrogen gas.

-

The reaction mixture is subjected to hydrogenation at a specified pressure and temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude tetrahydroquinoline product.

-

The crude product is purified by column chromatography or recrystallization.

This domino reaction proceeds through the initial reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with the ketone via imine formation, followed by further reduction to the tetrahydroquinoline.[3]

References

Exploring the Chemical Space of 1,2,3,4-Tetrahydroquinolin-3-amine Analogs: A Technical Guide for Drug Discovery Professionals

An In-depth Examination of Synthesis, Biological Activity, and Structure-Activity Relationships

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, analogs of 1,2,3,4-tetrahydroquinolin-3-amine have garnered significant interest due to their diverse pharmacological profiles. This technical guide provides a comprehensive overview of the chemical space surrounding these analogs, detailing their synthesis, summarizing their biological activities with a focus on quantitative data, and providing insight into their mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Synthetic Strategies for 1,2,3,4-Tetrahydroquinoline Analogs

The construction of the 1,2,3,4-tetrahydroquinoline core can be achieved through various synthetic methodologies. Domino reactions, also known as tandem or cascade reactions, have proven to be a highly effective strategy for generating these heterocyclic systems with diverse substitution patterns.[1] These reactions offer advantages such as high atom economy and the ability to perform multiple transformations in a single operation.[1]

One common and versatile approach to introduce the 3-amino functionality and further diversify the scaffold is through reductive amination. This method typically involves the reaction of a suitable ketone precursor with an amine in the presence of a reducing agent. A general workflow for the synthesis of N-substituted this compound analogs is depicted below.

Caption: General workflow for the synthesis of this compound analogs.

Other notable synthetic routes include the Povarov reaction, an imino Diels-Alder reaction, which allows for the three-component synthesis of tetrahydroquinolines.[2]

Biological Activities and Structure-Activity Relationships

Analogs of 1,2,3,4-tetrahydroquinoline have demonstrated a broad spectrum of biological activities, including but not limited to, acetylcholinesterase (AChE) inhibition, dopamine D2 receptor antagonism, and CXCR4 antagonism. The following sections summarize the quantitative data for these activities.

Acetylcholinesterase (AChE) Inhibitory Activity

Inhibition of acetylcholinesterase is a key therapeutic strategy for the management of Alzheimer's disease. Several 4-amino-tetrahydroquinoline derivatives have been evaluated for their AChE inhibitory activity. The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the tetrahydroquinoline ring and the amino group significantly influence the inhibitory potency.

| Compound | Structure | AChE IC₅₀ (µM) | Reference |

| Tacrine | (Reference Compound) | - | [1] |

| Compound 11 | 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinoline | - | [1] |

| Compound 12 | 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinoline derivative | Moderate Inhibitor | [1] |

| Compound 13 | 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinoline derivative | Moderate Inhibitor | [1] |

| Compound 14 | 4-amino-6,7,8,9-tetrahydro-2,3-diphenyl-5H-cyclohepta[e]furo[2,3-b]pyridine | Potent (three-fold less active than tacrine) | [1] |

Note: Specific IC₅₀ values for all compounds were not provided in the referenced abstract.

Dopamine D2 and D3 Receptor Binding Affinity

Dopamine D2 and D3 receptors are important targets in the treatment of neuropsychiatric disorders such as schizophrenia. A series of 3,4-dihydroquinolin-2(1H)-one derivatives, structurally related to aripiprazole, have been synthesized and evaluated for their binding affinity to D2 and D3 receptors.[3]

| Compound | R | D₂R Kᵢ (nM) | D₃R Kᵢ (nM) | Reference |

| 5a | N(CH₃)₂ | >1000 | >1000 | [3] |

| 5b | N(C₂H₅)₂ | >1000 | >1000 | [3] |

| 5c | 4-methylpiperazin-1-yl | 145 ± 12 | 121 ± 9 | [3] |

| 5d | 4-ethylpiperazin-1-yl | 121 ± 11 | 101 ± 8 | [3] |

| 5e | 4-phenylpiperazin-1-yl | 78 ± 6 | 65 ± 5 | [3] |

Signaling Pathways

A deeper understanding of the mechanism of action of these analogs requires knowledge of the signaling pathways they modulate. Below are diagrams of two key pathways relevant to the biological activities of 1,2,3,4-tetrahydroquinoline derivatives.

Cholinergic Synapse Signaling Pathway

Acetylcholinesterase inhibitors exert their effects by increasing the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Caption: Simplified diagram of a cholinergic synapse and the action of AChE inhibitors.

CXCR4/CXCL12 Signaling Pathway

The CXCR4 receptor and its ligand CXCL12 play a crucial role in cell proliferation, migration, and survival.[1] Antagonists of this pathway have therapeutic potential in cancer and inflammatory diseases.

Caption: Overview of the CXCR4/CXCL12 signaling pathway and the site of action for antagonists.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. The following provides a representative procedure for the synthesis of N-substituted this compound analogs via reductive amination.

General Procedure for Reductive Amination:

-

Reaction Setup: To a solution of the appropriate 1,2,3,4-tetrahydroquinolin-3-one (1.0 equivalent) in an anhydrous solvent such as 1,2-dichloroethane or methanol, add the desired primary or secondary amine (1.0-1.2 equivalents).

-

Imine Formation: The reaction mixture is stirred at room temperature. The formation of the imine intermediate can be facilitated by the addition of a dehydrating agent or by azeotropic removal of water.

-

Reduction: A suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equivalents), is added portion-wise to the reaction mixture. These mild reducing agents are selective for the imine over the ketone starting material.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted-1,2,3,4-tetrahydroquinolin-3-amine analog.

Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method):

The acetylcholinesterase inhibitory activity of the synthesized compounds can be determined using a modified Ellman's method.

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent

-

Tris-HCl buffer (pH 8.0)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

-

-

Assay Procedure:

-

In a 96-well plate, add Tris-HCl buffer, the test compound solution at various concentrations, and the AChE enzyme solution.

-

The plate is incubated for a pre-determined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

The reaction is initiated by the addition of the substrate (ATCI) and DTNB.

-

The absorbance is measured at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader. The rate of the reaction is determined from the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

The this compound scaffold represents a versatile and promising starting point for the design and development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them an attractive area for further exploration. This guide has provided a foundational overview of the key aspects of their chemical space, from synthesis and biological evaluation to their mechanisms of action. It is anticipated that continued research in this area will lead to the discovery of new and improved drug candidates with the potential to address a range of unmet medical needs.

References

In Silico Modeling of 1,2,3,4-Tetrahydroquinolin-3-amine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the molecular interactions of 1,2,3,4-tetrahydroquinolin-3-amine and its derivatives. The 1,2,3,4-tetrahydroquinoline scaffold is a significant pharmacophore present in a wide array of biologically active compounds.[1] Understanding its interaction profile at a molecular level is crucial for the rational design of novel therapeutics. This document outlines a systematic in silico workflow, from initial target identification to the prediction of pharmacokinetic properties, and provides detailed protocols for key computational techniques.

Core In Silico Workflow

The in silico analysis of this compound interactions follows a structured, multi-step process. This workflow, visualized below, integrates various computational techniques to build a comprehensive understanding of the ligand's behavior and potential as a therapeutic agent.

Data Presentation: Summary of In Silico Interaction Studies

While specific in silico studies on this compound are limited in publicly available literature, research on its derivatives provides valuable insights into the potential interactions of this scaffold. The following table summarizes quantitative data from molecular docking studies of various tetrahydroquinoline analogs against different biological targets. It is important to note the structural variations from the core this compound molecule when interpreting this data.

| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| 2-methoxy-4-(3-methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)phenol derivatives | Inflammatory Protein | - | -16.07 to -56.52 | Arg210, His107, Ala197, Thr198, Arg195 | [2] |

| 2-methoxy-4-(3-methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)phenol derivatives | Cancer Protein | - | -5.70 to -9.00 | - | [2] |

| 2-methoxy-4-(3-methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)phenol derivatives | Retinoic Acid Protein | - | -47.42 | Asn1185, Arg1309 | [2] |

| 2-methoxy-4-(3-methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)phenol derivatives | Microbial Protein | - | -32.98 | Arg155, Gln124, Leu122 | [2] |

| 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives | B-DNA | 1BNA | - | - | [3] |

| Quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidinone derivatives | KPC-2 Carbapenemase | - | -7.20 to -11.70 | - | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico research. This section provides protocols for the key experiments cited in the workflow.

Molecular Docking Protocol (Utilizing AutoDock)

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines the general steps using the widely-used AutoDock software.

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

-

Pre-process the protein by removing water molecules, co-factors, and other heteroatoms.

-

Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).

-

Save the prepared receptor structure in the PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 3D structure of the this compound derivative. This can be done by drawing the molecule in a chemical editor and converting it to a 3D structure, followed by energy minimization.

-

Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

-

Save the prepared ligand in the PDBQT format.

-

-

Grid Box Generation:

-

Define the binding site on the receptor by specifying the center and dimensions of a grid box that encompasses the active site.

-

Create a grid parameter file (.gpf) that contains the grid box information and the types of atoms in the ligand.

-

-

Running AutoGrid:

-

Execute the AutoGrid program to pre-calculate grid maps for each atom type in the ligand. These maps store the potential energy of interaction at each grid point.

-

-

Docking Parameter Setup:

-

Choose a docking algorithm (e.g., Lamarckian Genetic Algorithm).

-

Set the number of docking runs and other parameters in a docking parameter file (.dpf).

-

-

Running AutoDock:

-

Execute the AutoDock program using the prepared receptor, ligand, and docking parameter files.

-

-

Analysis of Results:

-

Analyze the output, which includes the docked conformations (poses) of the ligand, their corresponding binding energies, and a clustering analysis of the poses.

-

Visualize the best-ranked pose in the receptor's active site to identify key molecular interactions such as hydrogen bonds and hydrophobic contacts.

-

Pharmacophore Modeling Protocol

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.

-

Ligand-Based Pharmacophore Modeling (when receptor structure is unknown):

-

Training Set Selection: Compile a set of structurally diverse molecules with known activity against the target of interest.

-

Conformational Analysis: Generate a representative set of low-energy conformations for each molecule in the training set.

-

Feature Identification: Identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) present in the active molecules.

-

Model Generation and Validation: Generate pharmacophore models and validate them by their ability to distinguish between active and inactive compounds.

-

-

Structure-Based Pharmacophore Modeling (when receptor structure is known):

-

Interaction Mapping: Analyze the key interaction points between the receptor and a known co-crystallized ligand or by using probes to map the active site's interaction potential.

-

Feature Generation: Translate these interaction points into pharmacophoric features.

-

Model Refinement: Refine the pharmacophore model based on the shape of the binding pocket and known structure-activity relationships.

-

ADMET Prediction Protocol

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for early-stage drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.

-

Descriptor Calculation: Calculate a wide range of molecular descriptors for the this compound derivatives. These can include physicochemical properties (e.g., logP, molecular weight, polar surface area) and topological indices.

-

Model Application: Use pre-existing, validated computational models to predict various ADMET properties. These models are often based on quantitative structure-property relationships (QSPR) or machine learning algorithms.

-

Property Prediction: Predict properties such as:

-

Absorption: Human intestinal absorption, Caco-2 cell permeability.

-

Distribution: Plasma protein binding, blood-brain barrier penetration.

-

Metabolism: Cytochrome P450 enzyme inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition).

-

-

Analysis: Analyze the predicted ADMET profile to identify potential liabilities of the compounds.

Signaling Pathways and Logical Relationships

The interaction of a this compound derivative with its target protein can initiate or inhibit a signaling cascade. The following diagram illustrates a hypothetical signaling pathway that could be modulated by such a compound.

This guide provides a foundational framework for the in silico investigation of this compound interactions. By systematically applying these computational methodologies, researchers can gain significant insights into the therapeutic potential of this important chemical scaffold, accelerating the drug discovery and development process.

References

Potential Therapeutic Targets for 1,2,3,4-Tetrahydroquinolin-3-amine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While direct research on 1,2,3,4-tetrahydroquinolin-3-amine is limited in publicly available literature, analysis of structurally related 3-substituted and other substituted THQ analogs provides compelling insights into its potential therapeutic applications. This whitepaper synthesizes the existing data to propose and explore potential therapeutic targets for this compound, focusing on oncology, infectious diseases, and neuroprotection. Detailed experimental protocols and quantitative data from relevant studies are provided to guide future research and drug development efforts.

Introduction to the 1,2,3,4-Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a bicyclic heterocyclic motif that is prevalent in a wide array of natural products and synthetic pharmaceuticals. This scaffold's conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive starting point for the design of novel therapeutic agents. Derivatives of THQ have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The presence of a primary amine at the 3-position of the tetrahydroquinoline ring in this compound offers a key functional group for derivatization and interaction with biological targets.

Potential Therapeutic Areas and Targets

Based on the biological activities reported for structurally similar 3-substituted and other analogous tetrahydroquinolines, the following therapeutic areas represent promising avenues for the investigation of this compound and its derivatives.

Oncology

Several studies have highlighted the anticancer potential of substituted tetrahydroquinolines. The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. A study on novel tetrahydroquinolinone derivatives demonstrated that these compounds could induce apoptosis and autophagy in colorectal cancer cells via the PI3K/AKT/mTOR signaling pathway[1]. This suggests that this compound derivatives could be designed to target components of this pathway.

Tubulin is a key component of the cytoskeleton and a well-established target for anticancer drugs. N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been identified as potent inhibitors of tubulin polymerization that bind to the colchicine site[2]. This suggests that the tetrahydroquinoline scaffold can be effectively utilized to design novel tubulin inhibitors.

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 3,4-Diaryl-1,2,3,4-tetrahydroquinolines | H460 (Lung Carcinoma) | 4.9 ± 0.7 | [3][4] |

| A-431 (Skin Carcinoma) | 2.0 ± 0.9 | [3][4] | |

| HT-29 (Colon Adenocarcinoma) | 4.4 ± 1.3 | [3][4] | |

| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolines | HeLa (Cervical Carcinoma) | 13.15 | [5] |

| N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines | A549, KB, KBvin, DU145 | 0.0015 - 0.19 | [2] |

| Tetrahydroquinolinones | HCT-116 (Colorectal Carcinoma) | Micromolar concentrations | [1] |

Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted tetrahydroquinolines have shown promise in this area.

A study on SF5- and SCF3-substituted tetrahydroquinoline compounds revealed their potent bactericidal activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[6][7]. The mechanism of action was determined to be the disruption of the bacterial membrane. This suggests that this compound derivatives could be explored for their potential to act as membrane-disrupting antimicrobial agents.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| SF5/SCF3-substituted THQs | S. aureus ATCC 25923 | 2-4 | [6] |

| MRSA | 1-4 | [6] | |

| VRE faecalis, VRE faecium | Active | [6] |

Neuroprotection

Neurodegenerative diseases such as Parkinson's and Alzheimer's disease represent a significant unmet medical need. Certain tetrahydroquinoline derivatives have demonstrated neuroprotective properties.

A study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) in a rat model of Parkinson's disease showed significant neuroprotective effects[8]. HTHQ was found to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis. These findings suggest that the tetrahydroquinoline scaffold can serve as a basis for developing agents that combat oxidative stress and apoptosis in neurodegenerative disorders.

Experimental Protocols

This section provides an overview of key experimental methodologies cited in the literature for the evaluation of substituted tetrahydroquinolines.

Synthesis of Tetrahydroquinoline Derivatives

A common method for the synthesis of the tetrahydroquinoline scaffold is the Povarov reaction, a [4+2] cycloaddition reaction between an aniline, an aldehyde, and an alkene.

General Protocol for Povarov Reaction:

-

To a solution of the aniline in a suitable solvent (e.g., dichloromethane), add the aldehyde and a Lewis acid catalyst (e.g., BF3·OEt2).

-

Stir the mixture at room temperature for a specified time to allow for the formation of the imine intermediate.

-

Add the alkene to the reaction mixture.

-

Continue stirring at room temperature or with heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO3).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

In Vitro Anticancer Assays

MTT Assay for Cell Viability:

-

Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Tubulin Polymerization Assay:

-

Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., PIPES buffer), GTP, and the test compound at various concentrations.

-

Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

Calculate the percentage of inhibition of tubulin polymerization compared to a control without the compound.

Antimicrobial Assays

Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the target bacterial strain.

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

In Vivo Neuroprotection Studies

Rotenone-Induced Parkinson's Disease Model in Rats:

-

Administer rotenone (a mitochondrial complex I inhibitor) to rats (e.g., via subcutaneous injection) to induce Parkinson's-like neurodegeneration.

-

Treat a group of rotenone-injected rats with the test compound at different doses for a specified period.

-

Assess motor function using behavioral tests (e.g., rotarod test, open field test).

-

At the end of the study, sacrifice the animals and collect brain tissue (e.g., striatum and substantia nigra).

-

Analyze the brain tissue for markers of oxidative stress (e.g., malondialdehyde levels), antioxidant enzyme activity (e.g., SOD, catalase), chaperone expression (e.g., HSP70), and apoptosis (e.g., TUNEL staining, caspase activity).

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, the diverse and potent biological activities of its structural analogs strongly suggest its potential as a valuable scaffold in drug discovery. The primary amine at the 3-position provides a versatile handle for the synthesis of a wide range of derivatives, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Future research should focus on:

-

Synthesis and Characterization: The development of efficient synthetic routes to this compound and a library of its derivatives.

-

In Vitro Screening: Comprehensive screening of these compounds against a panel of cancer cell lines, pathogenic bacteria, and in models of neurodegeneration to identify lead compounds.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the active compounds.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize potency, selectivity, and drug-like properties.

The exploration of this compound and its derivatives holds significant promise for the discovery of novel therapeutic agents to address unmet needs in oncology, infectious diseases, and neuroprotection. This whitepaper provides a foundational guide for researchers to embark on this promising area of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1,2,3,4-tetrahydroquinolin-3-amine, a valuable heterocyclic amine for pharmaceutical and medicinal chemistry research. Due to the absence of a documented initial discovery in the literature, this guide focuses on the practical aspects of its synthesis. The primary synthetic strategy involves a two-step process: the formation of a 1,2,3,4-tetrahydroquinolin-3-one intermediate, followed by its reductive amination. This document details the experimental protocols for these key transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows to aid in comprehension and laboratory application.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of an amino group at the 3-position of the tetrahydroquinoline ring system yields this compound, a versatile building block for the synthesis of more complex molecules and potential drug candidates. This guide outlines the primary synthetic pathway to this compound, focusing on practical laboratory execution.

Primary Synthetic Pathway

The most direct and feasible synthetic route to this compound involves a two-stage process. The first stage is the synthesis of the key intermediate, 1,2,3,4-tetrahydroquinolin-3-one. The second stage is the conversion of this ketone to the desired primary amine via reductive amination.

Stage 1: Synthesis of 1,2,3,4-Tetrahydroquinolin-3-one

The synthesis of the ketone intermediate can be achieved through various methods, with intramolecular cyclization reactions being a common approach. One effective method is the Friedel-Crafts-type cyclization of N-acyl-N-phenyl-β-alanine derivatives.

A detailed experimental procedure for the synthesis of 1,2,3,4-tetrahydroquinolin-3-one is provided below. This protocol is based on established methods for the synthesis of similar cyclic ketones.

Materials:

-

N-acetyl-N-phenyl-β-alanine

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of N-acetyl-N-phenyl-β-alanine (1 equivalent) in dichloromethane, add polyphosphoric acid (10 equivalents by weight).

-

Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1,2,3,4-tetrahydroquinolin-3-one.

Stage 2: Reductive Amination of 1,2,3,4-Tetrahydroquinolin-3-one

The conversion of the ketone intermediate to the primary amine is accomplished through reductive amination. This reaction typically involves the formation of an imine or enamine intermediate, which is then reduced in situ.

The following protocol details the reductive amination of 1,2,3,4-tetrahydroquinolin-3-one using ammonia and a suitable reducing agent.

Materials:

-

1,2,3,4-Tetrahydroquinolin-3-one

-

Ammonium acetate or aqueous ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or ethanol

-

Hydrochloric acid (HCl) in diethyl ether

-

Diethyl ether

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve 1,2,3,4-tetrahydroquinolin-3-one (1 equivalent) in methanol.

-

Add a solution of ammonium acetate (10 equivalents) in methanol to the ketone solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with saturated sodium bicarbonate solution to a pH of 9-10.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude this compound.

-

For purification, the crude amine can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration and washed with cold diethyl ether.

Quantitative Data Summary

The following table summarizes typical quantitative data for the two-stage synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ketone Synthesis | N-acetyl-N-phenyl-β-alanine | Polyphosphoric acid | Dichloromethane | 80-90 | 4-6 | 60-75 |

| Reductive Amination | 1,2,3,4-Tetrahydroquinolin-3-one, Ammonium acetate | NaBH₃CN | Methanol | Room Temperature | 12-24 | 50-65 |

Potential Signaling Pathways and Biological Activities

While specific signaling pathways for this compound have not been extensively reported, the broader class of tetrahydroquinoline derivatives has been shown to interact with various biological targets. For instance, some derivatives exhibit anticancer activity by targeting signaling pathways such as NF-κB.[2] Additionally, substituted aminotetrahydroquinolines have been investigated for their potential as antiarrhythmic agents.[3] The 3-amino moiety provides a key point for further functionalization, allowing for the generation of libraries of compounds for screening against a variety of biological targets.

Conclusion

This technical guide has detailed a reliable and practical two-step synthetic route for the preparation of this compound. By providing comprehensive experimental protocols, quantitative data, and workflow visualizations, this document serves as a valuable resource for researchers and scientists in the field of drug discovery and development. The versatile nature of the final compound makes it an attractive starting material for the synthesis of novel therapeutic agents. Further investigation into the biological activities and specific signaling pathway interactions of derivatives of this compound is a promising area for future research.

References

- 1. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological action of the aminotetrahydroisoquinocarbazoles and related compounds: a new class of compounds with antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of 1,2,3,4-Tetrahydroquinolin-3-amine: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with 1,2,3,4-tetrahydroquinoline and its derivatives standing out due to their diverse biological activities. This technical guide focuses on the structural elucidation of a specific derivative, 1,2,3,4-tetrahydroquinolin-3-amine, providing a comprehensive overview of its synthesis and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

This compound, as identified in the PubChem database (CID 4055118), is a derivative of quinoline with the molecular formula C9H12N2.[1] Its structure consists of a dihydrogenated quinoline ring system with an amine group substituted at the 3-position. The IUPAC name for this compound is this compound, and its InChIKey is FBSQFLMMNVFTRT-UHFFFAOYSA-N.[1] The hydrochloride salt of the racemic mixture is also commercially available under the CAS number 40615-02-9.[2]

Synthesis and Experimental Protocols

While a plethora of methods exist for the synthesis of the 1,2,3,4-tetrahydroquinoline core, this section will focus on a conceptual pathway for the preparation of the 3-amino derivative. A common strategy involves the reduction of a suitable precursor, such as a nitro-substituted quinoline or a quinolin-3-amine.

Conceptual Synthesis Workflow

References

Methodological & Application

Enantioselective Synthesis of 1,2,3,4-Tetrahydroquinolin-3-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 1,2,3,4-tetrahydroquinolin-3-amine, a chiral scaffold of significant interest in medicinal chemistry and drug development. The methods outlined below focus on catalytic asymmetric strategies to achieve high enantiopurity, a critical factor for therapeutic efficacy and safety.

Introduction

Chiral 1,2,3,4-tetrahydroquinolines are privileged structural motifs found in a wide array of biologically active compounds and pharmaceuticals. The specific introduction of an amine functionality at the C3 position creates a valuable chiral building block for the synthesis of novel drug candidates. Enantioselective control during the synthesis of such molecules is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document details two primary strategies for the enantioselective synthesis of this compound: a direct asymmetric transfer hydrogenation of quinolin-3-amines and a two-step approach involving the asymmetric synthesis of a 3-nitro-1,2-dihydroquinoline intermediate followed by reduction.

Methods Overview

Two main strategies are presented for the enantioselective synthesis of this compound:

-

Direct Asymmetric Transfer Hydrogenation: This method involves the direct reduction of a prochiral quinolin-3-amine using a chiral catalyst and a hydrogen source, yielding the chiral tetrahydroquinolin-3-amine in a single step.

-

Two-Step Synthesis via a Nitro Intermediate: This approach consists of an initial enantioselective domino aza-Michael-Henry reaction to form a chiral 3-nitro-1,2-dihydroquinoline, followed by the reduction of both the nitro group and the double bond to afford the target amine.

Data Presentation

The following tables summarize the quantitative data for the key enantioselective reactions described in the protocols.

Table 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation of 2-Aryl-Substituted Quinolin-3-amines [1]

| Entry | R-Group (at C2) | Catalyst | Yield (%) | ee (%) |

| 1 | Phenyl | (S)-TRIP | 95 | 95 |

| 2 | 4-Methylphenyl | (S)-TRIP | 96 | 96 |

| 3 | 4-Methoxyphenyl | (S)-TRIP | 97 | 97 |

| 4 | 4-Chlorophenyl | (S)-TRIP | 94 | 94 |

| 5 | 2-Naphthyl | (S)-TRIP | 92 | 93 |

Note: Data is representative of the reported method. (S)-TRIP is a commonly used chiral phosphoric acid catalyst.

Table 2: Organocatalytic Asymmetric Domino Aza-Michael-Henry Reaction

| Entry | Catalyst | Yield (%) | ee (%) |

| 1 | Chiral Primary Amine-Thiourea | 85 | 98 |

Note: This data represents the formation of the 3-nitro-1,2-dihydroquinoline intermediate.

Experimental Protocols

Protocol 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation of Quinolin-3-amine

This protocol is based on the highly enantioselective transfer hydrogenation of 2-aryl-substituted quinolin-3-amines using a chiral phosphoric acid catalyst and Hantzsch ester as the hydrogen source.[1]

Materials:

-

2-Aryl-substituted quinolin-3-amine (1.0 eq)

-

Chiral Phosphoric Acid (CPA) catalyst (e.g., (S)-TRIP) (5 mol%)

-

Hantzsch ester (1.2 eq)

-

Toluene (solvent)

-

Standard laboratory glassware and inert atmosphere setup (e-g., Schlenk line)

Procedure:

-

To an oven-dried Schlenk tube under an argon atmosphere, add the 2-aryl-substituted quinolin-3-amine (0.2 mmol, 1.0 eq), the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%), and Hantzsch ester (0.24 mmol, 1.2 eq).

-

Add dry toluene (2.0 mL) to the Schlenk tube.

-

Stir the reaction mixture at 80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the enantiomerically enriched this compound.

-

Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.

Protocol 2: Two-Step Synthesis via Asymmetric Domino Aza-Michael-Henry Reaction and Subsequent Reduction

This protocol involves the initial enantioselective synthesis of a 3-nitro-1,2-dihydroquinoline intermediate, followed by reduction of the nitro group and the endocyclic double bond.

Step 2a: Enantioselective Organocatalytic Domino Aza-Michael-Henry Reaction

Materials:

-

2-Aminobenzaldehyde (1.0 eq)

-

trans-β-Nitrostyrene (1.0 eq)

-

Chiral primary amine-thiourea catalyst (10 mol%)

-

Dichloromethane (DCM) (solvent)

Procedure:

-

To a reaction vial, add 2-aminobenzaldehyde (0.5 mmol, 1.0 eq), trans-β-nitrostyrene (0.5 mmol, 1.0 eq), and the chiral primary amine-thiourea catalyst (0.05 mmol, 10 mol%).

-

Add dichloromethane (5.0 mL) to the vial.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Once the starting materials are consumed, concentrate the reaction mixture.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the chiral 3-nitro-1,2-dihydroquinoline.

Step 2b: Reduction of 3-Nitro-1,2-dihydroquinoline

Materials:

-

Chiral 3-nitro-1,2-dihydroquinoline (from Step 2a)

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol (solvent)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Dissolve the chiral 3-nitro-1,2-dihydroquinoline (0.2 mmol) in methanol (5 mL) in a round-bottom flask.

-

Carefully add Pd/C (10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-